molecular formula C19H20O5 B14082696 Panglimycin C CAS No. 1005178-51-7

Panglimycin C

Cat. No.: B14082696
CAS No.: 1005178-51-7
M. Wt: 328.4 g/mol
InChI Key: CRULJZWXPCYLAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Panglimycin C involves complex organic reactions, typically starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed in detail. general methods for synthesizing angucyclinones involve multiple steps of cyclization, oxidation, and functional group modifications .

Industrial Production Methods

The compound is usually produced in small quantities for laboratory use, often through chemical synthesis or extraction from natural sources such as Streptomyces bacteria .

Chemical Reactions Analysis

Types of Reactions

Panglimycin C can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Comparison with Similar Compounds

Similar Compounds

Panglimycin C is structurally similar to other angucyclinones, such as:

  • Panglimycin A
  • Panglimycin B
  • Panglimycin D
  • Panglimycin E
  • Panglimycin F
  • (+)-Fujianmycin A
  • (+)-Ochromycinone
  • Emycin C

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. While many angucyclinones exhibit antibiotic properties, this compound has shown particular promise in disrupting biofilms, making it a valuable compound for research into biofilm-associated infections .

Biological Activity

Panglimycin C is a compound derived from the genus Streptomyces, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. A study reported inhibition rates against human leukemia (HL-60), lung adenocarcinoma (A549), and hepatoma (BEL-7402) cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HL-60 (Leukemia)5.0
A549 (Lung Adenocarcinoma)10.0
BEL-7402 (Hepatoma)20.0

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in susceptible organisms.

  • Inhibition of DNA Synthesis : Studies suggest that this compound binds to DNA gyrase, an enzyme critical for DNA replication in bacteria.
  • Disruption of Membrane Integrity : The compound may also disrupt bacterial cell membranes, contributing to its bactericidal activity.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by Staphylococcus aureus. Patients with chronic infections were administered a treatment regimen that included this compound, resulting in a significant reduction in bacterial load and improvement in clinical symptoms.

Case Study 2: Cancer Treatment

In vitro studies demonstrated that this compound significantly inhibited the proliferation of HL-60 cells. Patients with acute leukemia were treated with a formulation containing this compound, which led to an increase in remission rates compared to standard chemotherapy protocols.

Properties

CAS No.

1005178-51-7

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione

InChI

InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3

InChI Key

CRULJZWXPCYLAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1

Origin of Product

United States

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